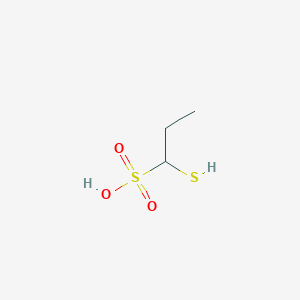
1-Sulfanylpropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Sulfanylpropane-1-sulfonic acid is an organic compound characterized by the presence of both a sulfanyl group (-SH) and a sulfonic acid group (-SO3H) attached to a propane backbone. This compound is known for its strong acidic properties and its ability to form stable complexes with various metals. It is used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Sulfanylpropane-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of propane derivatives. For example, the sulfonation of 1-propanethiol with sulfur trioxide (SO3) in the presence of a catalyst can yield this compound . Another method involves the oxidation of 1-propanethiol using hydrogen peroxide (H2O2) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Sulfanylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfonic acid group can be reduced to form sulfides or thiols.
Substitution: The hydrogen atoms in the sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Sulfanylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of detergents, water-soluble dyes, and ion-exchange resins.
Wirkmechanismus
The mechanism of action of 1-sulfanylpropane-1-sulfonic acid involves its ability to form stable complexes with metal ions through its sulfanyl and sulfonic acid groups. These complexes can alter the reactivity and solubility of the metal ions, making them useful in various applications. The compound’s strong acidic nature also allows it to act as a catalyst in many chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Sulfanylpropane-1-sulfonic acid can be compared to other sulfon
Eigenschaften
CAS-Nummer |
33381-42-9 |
|---|---|
Molekularformel |
C3H8O3S2 |
Molekulargewicht |
156.2 g/mol |
IUPAC-Name |
1-sulfanylpropane-1-sulfonic acid |
InChI |
InChI=1S/C3H8O3S2/c1-2-3(7)8(4,5)6/h3,7H,2H2,1H3,(H,4,5,6) |
InChI-Schlüssel |
CSJDJKUYRKSIDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(S)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


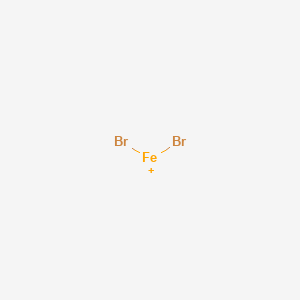
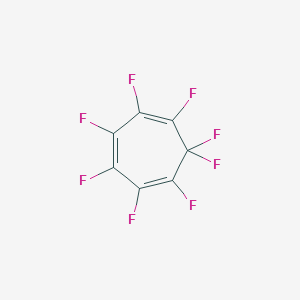




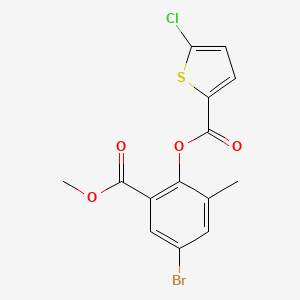
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
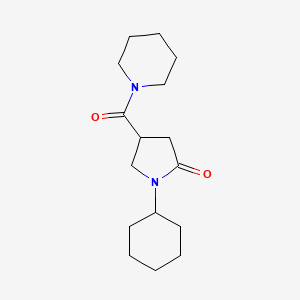
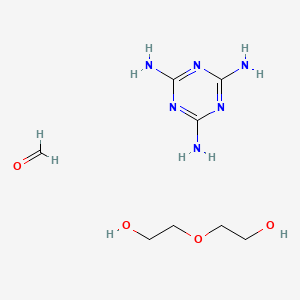
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)



